2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
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Overview
Description
2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is a complex organic compound with a unique structure that combines a sulfonyl group, a quinoxaline ring, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the quinoxaline ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of quinoxaline derivatives .
Scientific Research Applications
2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonyl)phenyl-1H-benzo[d]imidazole hydrochloride
- 2-(5-(4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl-1H-benzo[d]imidazole hydrochloride
Uniqueness
2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyl-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-4-28-11-13-29(14-12-28)24-23(26-19-7-5-6-8-20(19)27-24)22(16-25)32(30,31)21-15-17(2)9-10-18(21)3/h5-10,15,22H,4,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLSGNTFNCKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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